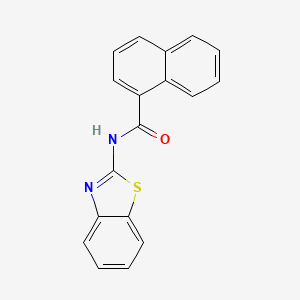

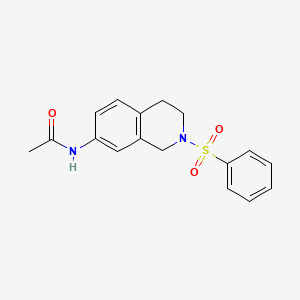

N-(3-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(3-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide” appears to contain an azetidine ring, which is a four-membered cyclic amine, along with a sulfonamide group and a cyclohexyl group. Azetidines are known to be present in a variety of natural and synthetic products exhibiting a variety of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, azetidines can generally be synthesized through reactions like the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Applications De Recherche Scientifique

Reactivity and Synthetic Applications

Sulfonylcarbamimidic Azides : Research demonstrates the chemical reactivity of sulfonyl chlorides with 5-aminotetrazole, leading to the formation of various derivatives, showcasing the potential for creating novel compounds with sulfonamide functionalities for further scientific studies (PeetNorton et al., 1987).

Aziridines and β-Substituted Sulfonamides : Studies on the addition reaction of N, N-Dibromobenzylsulfonamide with cyclohexene and styrene, and the subsequent conversion to aziridines and β-substituted sulfonamides, highlight the synthetic versatility of sulfonamide derivatives (Terauchi et al., 1975).

4-Arylthio-2-azetidinones Reactivities : The reactivities of 3-methyl-4-arylthio-2-azetidinones and their derivatives reveal potential applications in the synthesis of novel organic compounds, including acrylonitrile derivatives and sulfoxide or sulfone derivatives (Hirai et al., 1973).

Antimicrobial and Anticancer Applications

Thiol-Activated Sources of Sulfur Dioxide : The design, synthesis, and evaluation of thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents indicate the potential therapeutic applications of sulfonamide derivatives against Mycobacterium tuberculosis (Malwal et al., 2012).

Anticancer Effects of Dibenzenesulfonamides : New dibenzenesulfonamides have shown to induce apoptosis and autophagy pathways in cancer cells, along with inhibitory effects on carbonic anhydrase isoenzymes, suggesting their utility as novel anticancer drug candidates (Gul et al., 2018).

Polymerization and Material Science Applications

- Activated Monomer Polymerization of an N-Sulfonylazetidine : The polymerization of N-(methanesulfonyl)azetidine to form polymers with sulfonyl groups incorporated into the polymer backbone highlights the use of sulfonamide and azetidine derivatives in developing new materials with potential applications in various fields, including biomedicine and engineering (Reisman et al., 2020).

Propriétés

IUPAC Name |

N-[3-(3-cyclohexylsulfonylazetidin-1-yl)-3-oxopropyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5S2/c1-15-6-5-9-17(12-15)28(25,26)20-11-10-19(22)21-13-18(14-21)27(23,24)16-7-3-2-4-8-16/h5-6,9,12,16,18,20H,2-4,7-8,10-11,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVGPWALOMZGFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride](/img/structure/B2372369.png)

![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2372371.png)

![Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride](/img/structure/B2372372.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2372373.png)

![Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2372375.png)

![[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2372381.png)

![2-[[4-Oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2372384.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372387.png)

![1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2372388.png)